1-(3-Iodo-4-methoxybenzoyl)piperidine
Description
1-(3-Iodo-4-methoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted with an iodine atom at the 3-position and a methoxy group at the 4-position. The piperidine ring, a six-membered amine, serves as the core structure, while the substituted benzoyl moiety confers unique steric and electronic properties. Its synthetic design aligns with strategies observed in piperidine-based drug discovery, where substituent variation modulates activity and selectivity .
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
(3-iodo-4-methoxyphenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H16INO2/c1-17-12-6-5-10(9-11(12)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
GGSMVMSUOOXMIO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)I |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCCCC2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Size and Hydrophobicity
- The iodine atom in the target compound introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy or chloro. This may enhance membrane permeability but reduce solubility, a trade-off observed in halogenated drug candidates .
- In σ1 receptor ligands (e.g., RC-33 analogues), larger substituents (e.g., phenylbutyl) displace the piperidine group toward helices α4/α5, increasing RMSD values (>4 Å) and altering binding orientation . The iodine in the target compound could similarly influence receptor interactions, though its direct effects require experimental validation.
Electron-Donating vs. Electron-Withdrawing Groups
- In contrast, 1-BCP’s 1,3-benzodioxol group combines electron-donating (oxygen) and withdrawing (carbonyl) effects, which may explain its AMPA receptor selectivity .
- Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) leverage electron-withdrawing Cl for antimicrobial activity, suggesting halogens modulate target engagement .
Receptor Selectivity and Binding Modes
- 3-MeO-PCP’s dissociative effects stem from NMDA receptor antagonism, driven by its cyclohexyl-phenyl scaffold. The target compound’s benzoyl group lacks this rigidity, likely directing it toward different targets (e.g., σ1 or AMPA receptors) .
- Analgesic PCP derivatives (e.g., PCP-OCH3-tetralyl) highlight the role of methoxy positioning; the target’s 4-methoxy may similarly enhance analgesic or neuroprotective properties if tested .
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